

## 3-Methylcytidine (m3C): A Potential Biomarker in Cancer

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction: The Rise of Epitranscriptomics in Oncology

The field of oncology is increasingly recognizing the significance of epitranscriptomics—the study of chemical modifications to RNA that regulate gene expression without altering the underlying RNA sequence. Among the more than 170 known RNA modifications, **3-methylcytidine** (m3C) has emerged as a critical player in cellular physiology and disease.[1] m3C is a post-transcriptional modification where a methyl group is added to the N3 position of a cytidine residue.[2][3] This modification is found in various RNA species, most prominently in transfer RNA (tRNA) and, as discovered more recently, in messenger RNA (mRNA).[2][3][4][5]

The installation of m3C is catalyzed by a family of RNA methyltransferases known as Methyltransferase-like (METTL) proteins. In humans and mice, three distinct enzymes have been identified: METTL2 and METTL6, which primarily modify tRNAs, and METTL8, which is responsible for m3C modification in mRNA.[2][3][6] Dysregulation of these "writer" enzymes and the subsequent alteration in m3C levels have been increasingly linked to the pathogenesis of various cancers, positioning m3C and its associated machinery as promising biomarkers for cancer diagnosis, prognosis, and therapeutic targeting. This guide provides a comprehensive overview of m3C's role in cancer, methodologies for its detection, and its potential clinical applications.



## The m3C "Writer" Enzymes and Their Role in Cancer

The biological impact of m3C is intrinsically linked to the function and expression of its methyltransferases. Aberrant expression of METTL enzymes has been observed across a wide range of malignancies, often correlating with patient prognosis.[1]

- METTL8: As the primary writer of m3C in mRNA, METTL8 is a focal point of m3C research in cancer.[2][3] It exists in two isoforms, with a nuclear isoform responsible for m3C methylation in mRNAs and long noncoding RNAs (IncRNAs).[7] Upregulation of METTL8 has been documented in breast cancer and is associated with lower patient survival in pancreatic cancer.[8][9] In glioblastoma, METTL8 promotes cancer stemness and tumorigenicity by influencing mitochondrial respiration and activating the HIF1α/RTK/Akt signaling pathway.
   [10] Functionally, METTL8 has been shown to enhance cancer cell migration, and its knockdown can impede this process in breast cancer cell lines.[11] Frameshift mutations in METTL8 have also been identified in colorectal cancers.[9]
- METTL2 (METTL2A & METTL2B): METTL2 is responsible for adding m3C at position 32 of specific tRNAs, including tRNAThr and tRNAArg.[2][3] Studies have revealed that METTL2A, in particular, is amplified in approximately 7% of breast invasive carcinoma (BRCA) cases, and its overexpression is an independent predictor of poor overall survival.[1] This suggests METTL2A may function as an oncogene in breast cancer by activating pathways related to DNA synthesis and cell proliferation.[1]
- METTL6: METTL6 also contributes to m3C modification in tRNAs and has been shown to interact with seryl-tRNA synthetase, suggesting a role in modifying serine tRNA isoacceptors.
   [2][3] Like other m3C writers, its expression is altered in various cancers, contributing to the overall prognostic signature of m3C-related genes.

## Quantitative Data: m3C-Related Gene Expression in Cancer

The dysregulation of m3C writer enzymes is a common feature across numerous cancer types. The following tables summarize the differential expression of these genes and their prognostic significance based on data from multi-omics analyses, including The Cancer Genome Atlas (TCGA).



Table 1: Differential Expression of m3C Methyltransferases in Cancer vs. Normal Tissues



| Gene    | Cancers with Significant Upregulation                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                        | Cancers with Significant Downregulation                          |
|---------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|
| METTL2A | Bladder Urothelial Carcinoma (BLCA), Breast invasive carcinoma (BRCA), Cholangiocarcinoma (CHOL), Colon adenocarcinoma (COAD), Esophageal carcinoma (ESCA), Head and Neck squamous cell carcinoma (HNSC), Kidney renal clear cell carcinoma (KIRC), Kidney renal papillary cell carcinoma (KIRP), Liver hepatocellular carcinoma (LIHC), Lung adenocarcinoma (LUAD), Lung squamous cell carcinoma (LUSC), Prostate adenocarcinoma (PRAD), Rectum adenocarcinoma (READ), Stomach adenocarcinoma (STAD), Thyroid carcinoma (THCA), Uterine Corpus Endometrial Carcinoma (UCEC) | Kidney Chromophobe<br>(KICH)                                     |
| METTL2B | BLCA, BRCA, CHOL, COAD,<br>ESCA, HNSC, KICH, KIRC,<br>KIRP, LIHC, LUAD, LUSC,<br>PRAD, READ, STAD                                                                                                                                                                                                                                                                                                                                                                                                                                                                            | Not specified as significantly downregulated in cited literature |



| Gene   | Cancers with Significant Upregulation                                                       | Cancers with Significant Downregulation                          |
|--------|---------------------------------------------------------------------------------------------|------------------------------------------------------------------|
| METTL6 | BLCA, BRCA, CHOL, COAD,<br>ESCA, HNSC, KICH, KIRC,<br>KIRP, LIHC, LUAD, LUSC,<br>READ, STAD | Not specified as significantly downregulated in cited literature |
| METTL8 | BLCA, BRCA, CHOL, ESCA,<br>HNSC, KIRC, KIRP, LIHC,<br>LUAD, LUSC, PRAD, STAD,<br>UCEC       | Not specified as significantly downregulated in cited literature |

(Data synthesized from an integrative analysis of TCGA data).[1]

Table 2: Prognostic Value of m3C Methyltransferase Expression in Cancer



| Gene    | Associated with Poor<br>Overall Survival (High<br>Expression)                                                                                                                                             | Associated with Favorable<br>Overall Survival (High<br>Expression) |
|---------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------|
| METTL2A | Breast invasive carcinoma<br>(BRCA), Kidney renal<br>papillary cell carcinoma<br>(KIRP), Liver<br>hepatocellular carcinoma<br>(LIHC)                                                                      | Not specified                                                      |
| METTL2B | Kidney renal clear cell carcinoma (KIRC)                                                                                                                                                                  | Not specified                                                      |
| METTL6  | Adrenocortical carcinoma<br>(ACC), KIRC, LIHC, Sarcoma<br>(SARC)                                                                                                                                          | Not specified                                                      |
| METTL8  | Bladder Urothelial Carcinoma (BLCA), Brain Lower Grade Glioma (LGG), Kidney renal papillary cell carcinoma (KIRP), Lung adenocarcinoma (LUAD), Pancreatic adenocarcinoma (PAAD), Thyroid carcinoma (THCA) | Not specified                                                      |

(Data synthesized from prognostic analyses of TCGA data).[1][8]

## **Signaling Pathways and Mechanisms of Action**

The oncogenic roles of m3C modifications are beginning to be understood at the molecular level. The primary mechanism involves the modulation of key cancer-related signaling pathways, either through effects on mitochondrial function or direct regulation of oncogenic transcripts.

A notable example is the role of METTL8 in glioblastoma. METTL8-mediated m3C modification of mitochondrial tRNAs enhances mitochondrial translation and respiration. This metabolic







reprogramming, in turn, influences the hypoxia-regulatory HIF1 $\alpha$  pathway, which is crucial for maintaining the hallmarks of glioblastoma, including the persistence of glioma stem cells that drive tumor recurrence and therapy resistance.[10] This establishes a direct link between m3C modification, cancer cell metabolism, and a critical oncogenic signaling axis.





Click to download full resolution via product page

METTL8-HIF1 $\alpha$  signaling axis in glioblastoma.



# Methodologies for m3C Detection and Quantification

The study of m3C as a biomarker requires robust and precise analytical methods. Methodologies can be broadly categorized into quantitative analysis using mass spectrometry and transcriptome-wide mapping using next-generation sequencing.

## **Liquid Chromatography-Mass Spectrometry (LC-MS/MS)**

LC-MS/MS is the gold standard for the absolute quantification of m3C. It provides high sensitivity and specificity by measuring the mass-to-charge ratio of the target molecule. The general workflow involves the complete enzymatic digestion of RNA into individual nucleosides, followed by chromatographic separation and mass spectrometric detection.





Click to download full resolution via product page

Workflow for m3C quantification by LC-MS/MS.

Experimental Protocol: Quantification of m3C by LC-MS/MS

## Foundational & Exploratory





This protocol is a synthesized methodology based on established procedures for RNA modification analysis.[2][12][13]

#### RNA Isolation:

- Isolate total RNA from cells or tissues using a commercial kit (e.g., PureLink RNA Mini Kit)
   or TRIzol-based methods.
- For mRNA-specific analysis, perform poly(A) selection using oligo(dT)-magnetic beads.
- Assess RNA quality and quantity using a Bioanalyzer and spectrophotometer. A minimum of 1-5 μg of RNA is typically required.
- Enzymatic Digestion to Nucleosides:
  - In a sterile, RNase-free tube, combine 1-5 µg of RNA with 2 units of Nuclease P1 in a final volume of 25 µL containing 10 mM ammonium acetate (pH 5.3).
  - Incubate at 42°C for 2 hours.
  - Add 2.5 μL of 1 M ammonium bicarbonate and 1 unit of alkaline phosphatase.
  - Incubate at 37°C for an additional 2 hours. This ensures complete dephosphorylation of nucleoside monophosphates.
  - Centrifuge the reaction mixture at 10,000 x g for 5 minutes and collect the supernatant containing the free nucleosides.

#### LC-MS/MS Analysis:

- $\circ~$  Inject 10  $\mu\text{L}$  of the nucleoside mixture into an HPLC system coupled to a triple quadrupole mass spectrometer.
- Chromatography: Separate nucleosides on a C18 reverse-phase column using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).



- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiplereaction monitoring (MRM).
  - Define the specific precursor-to-product ion transition for m3C (e.g.,  $258.1 \rightarrow 126.1 \text{ m/z}$ ). [2]
  - Simultaneously monitor transitions for canonical nucleosides (A, C, G, U) for normalization.
- Quantification: Generate a standard curve using known concentrations of pure m3C and canonical nucleoside standards. Calculate the amount of m3C in the sample relative to the amount of a canonical nucleoside (e.g., fmol of m3C per pmol of C).

## **Sequencing-Based Mapping of m3C**

To identify the precise locations of m3C within the transcriptome, several sequencing-based methods have been developed.

- HAC-seq (Hydrazine-Aniline Cleavage sequencing): This is a chemically-based method specific for m3C.[4][5] Hydrazine treatment opens the pyrimidine ring of cytidine, but the positive charge of m3C makes it resistant. Subsequent aniline treatment cleaves the RNA backbone only at the sites of non-methylated, hydrazine-treated cytidines, leaving m3C sites intact. Sequencing libraries are then prepared from the resulting fragments, and the 5' ends of sequencing reads correspond to the position immediately following the m3C modification.
   [4][5]
- m3C-IP-seq (m3C Immunoprecipitation sequencing): This method utilizes an antibody that specifically recognizes m3C to enrich for RNA fragments containing the modification.[7] The enriched RNA is then sequenced to identify m3C-containing transcripts. This approach has been instrumental in profiling m3C sites in mRNA and IncRNA.[7]
- Other Methods: Techniques like ARM-seq, HAMR, and AlkAniline-seq can also detect m3C, often alongside other modifications, by leveraging the fact that m3C can induce stalls or misincorporations during reverse transcription.[4][7][14]





Click to download full resolution via product page

Conceptual workflow for HAC-seq.



### Clinical Potential: m3C as a Cancer Biomarker

The consistent dysregulation of m3C writers and the resulting changes in m3C patterns in tumors highlight their potential as multifaceted clinical biomarkers.



Click to download full resolution via product page

Logical pathway for m3C as a clinical biomarker.

Diagnostic and Prognostic Biomarkers: The differential expression of METTL enzymes
between tumor and normal tissues suggests their utility as diagnostic markers.[1]
 Furthermore, the strong correlation between the expression levels of METTL2A, METTL6,
and METTL8 and patient survival in numerous cancers positions them as powerful



prognostic indicators.[1][8] These markers could be assessed in tumor biopsies via immunohistochemistry or qRT-PCR.

Predictive Biomarkers and Therapeutic Targets: As our understanding of m3C's role in oncogenic pathways deepens, it may serve as a predictive biomarker for response to certain therapies. For instance, tumors with high METTL8 expression and reliance on altered mitochondrial metabolism might be more susceptible to drugs targeting this process.
 Moreover, the METTL enzymes themselves represent novel therapeutic targets. Developing small molecule inhibitors against enzymes like METTL2A or METTL8 could offer a new therapeutic avenue for cancers driven by m3C dysregulation.[1]

### **Conclusion and Future Directions**

**3-methylcytidine** is transitioning from a mere curiosity in the epitranscriptome to a modification of significant interest in cancer biology. The discovery of its dedicated writer enzymes and their frequent dysregulation in tumors provides a solid foundation for its exploration as a clinical biomarker. The link between METTL8, mitochondrial function, and the HIF1α pathway exemplifies the profound impact this single modification can have on cancer cell biology.

Future research should focus on several key areas:

- Expanding Quantitative Studies: Larger cohort studies are needed to validate the prognostic significance of METTL expression and circulating m3C levels across a wider range of cancers.
- Functional Characterization: Further elucidation of the downstream effects of m3C on specific mRNA targets is crucial to fully understand its role in tumorigenesis.
- Therapeutic Development: The design and testing of specific inhibitors for METTL enzymes, particularly METTL8 and METTL2A, is a high-priority area for drug development.
- Technology Advancement: Improving the sensitivity and throughput of m3C detection methods, especially for analysis in liquid biopsies (e.g., circulating tumor RNA), will be key to clinical translation.

In summary, **3-methylcytidine** and its regulatory machinery represent a promising frontier in oncology, offering new avenues for diagnostics, patient stratification, and targeted therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Integrative analysis of m3C associated genes reveals METTL2A as a potential oncogene in breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Nucleotide resolution profiling of m3C RNA modification by HAC-seq PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyltransferase-like proteins in cancer biology and potential therapeutic targeting PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyltransferase METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs PMC [pmc.ncbi.nlm.nih.gov]
- 10. METTL8 links mt-tRNA m3C modification to the HIF1α/RTK/Akt axis to sustain GBM stemness and tumorigenicity N2CR [medicine.nus.edu.sg]
- 11. METTL8 mRNA Methyltransferase Enhances Cancer Cell Migration via Direct Binding to ARID1A PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3-Methylcytidine (m3C): A Potential Biomarker in Cancer]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1283190#3-methylcytidine-as-a-potential-biomarker-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com